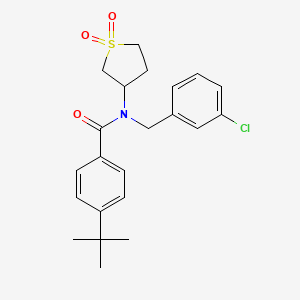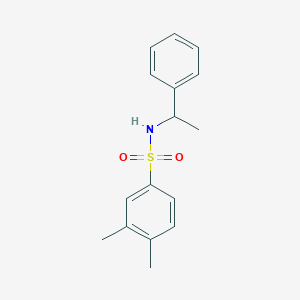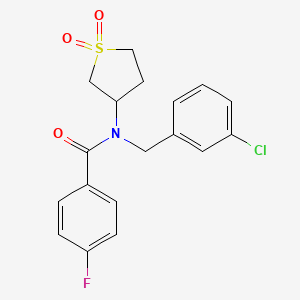
4-(tert-butyl)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the core benzamide structure, followed by the introduction of the tert-butyl, chlorobenzyl, and dioxidotetrahydrothiophenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, tert-butylating agents, and thiophene derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the selection of raw materials, reaction scalability, and waste management.
化学反应分析
Types of Reactions
4-tert-butyl-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could produce a wide range of functionalized benzamides.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a valuable intermediate in organic synthesis.
Biology: Researchers may investigate the biological activity of this compound, exploring its potential as a therapeutic agent or its interactions with biological macromolecules.
Medicine: The compound could be studied for its pharmacological properties, including its potential as a drug candidate for treating specific diseases.
Industry: In industrial applications, the compound may be used in the development of new materials, catalysts, or chemical processes.
作用机制
The mechanism of action of 4-tert-butyl-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, or modulating signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds to 4-tert-butyl-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide include other benzamide derivatives with different substituents. Examples include:
- N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 4-tert-butyl-N-(3-chlorobenzyl)benzamide
- N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Uniqueness
The uniqueness of 4-tert-butyl-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
属性
分子式 |
C22H26ClNO3S |
|---|---|
分子量 |
420.0 g/mol |
IUPAC 名称 |
4-tert-butyl-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C22H26ClNO3S/c1-22(2,3)18-9-7-17(8-10-18)21(25)24(20-11-12-28(26,27)15-20)14-16-5-4-6-19(23)13-16/h4-10,13,20H,11-12,14-15H2,1-3H3 |
InChI 键 |
YGKRQCARKWUSMR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-benzylidene-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12138130.png)

![3-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B12138151.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12138160.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138172.png)

![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12138184.png)
![1-(4-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12138186.png)
![2-bromo-9-phenyl-14-benzylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 4'-piperidine]](/img/structure/B12138191.png)
![dimethyl 5-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12138203.png)
![(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12138209.png)
![4-{(Z)-[6-oxo-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B12138222.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12138229.png)
